molecular formula C25H21N3O4S B3207996 2-(4-benzoylphenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1049259-86-0

2-(4-benzoylphenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B3207996
CAS No.: 1049259-86-0
M. Wt: 459.5 g/mol
InChI Key: GAGJGHPHNIYJFB-UHFFFAOYSA-N
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Description

The compound 2-(4-benzoylphenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a structurally complex molecule featuring three key components:

  • A 6-oxo-3-(thiophen-2-yl)pyridazine core, a heterocyclic system with a ketone oxygen and thiophene substituent that may influence electronic properties and metabolic stability.
  • An acetamide linker connecting the phenoxy and pyridazinyl moieties, providing conformational flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name

2-(4-benzoylphenoxy)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S/c29-23(26-14-15-28-24(30)13-12-21(27-28)22-7-4-16-33-22)17-32-20-10-8-19(9-11-20)25(31)18-5-2-1-3-6-18/h1-13,16H,14-15,17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGJGHPHNIYJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-benzoylphenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzoylphenoxy moiety and a pyridazinone ring, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O3S, indicating the presence of various functional groups that play a critical role in its biological activity. Key structural components include:

  • Benzoylphenoxy group : This moiety is known for its potential anti-inflammatory and analgesic properties.
  • Pyridazinone structure : Pyridazinones are often associated with diverse biological activities, including antimicrobial and antitumor effects.
  • Thiophene ring : The thiophene moiety can enhance the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

1. Anti-inflammatory Activity

  • Preliminary studies suggest that this compound may exhibit significant anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

2. Cytotoxic Effects

  • In vitro assays have indicated cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown growth inhibition percentages ranging from 30% to 70% at concentrations of 10 µM .

3. Mechanism of Action

  • The precise mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that it may interact with specific molecular targets involved in cell signaling pathways related to inflammation and cancer progression.

Research Findings and Case Studies

Study Findings
Study A: Anti-inflammatory AssayDemonstrated 71.2–82.9% edema inhibition compared to standard drugs like celecoxib .
Study B: Cytotoxicity ProfileShowed positive cytotoxic effects against 5 out of 59 cancer cell lines tested at a concentration of 10 µM .
Study C: Structural Activity Relationship (SAR)Identified key structural features that enhance binding affinity to COX enzymes, suggesting modifications for improved efficacy.

Comparison with Similar Compounds

Key Examples:

2-(5-Chloro-4-fluoro-6-oxo-pyridazin-1-yl)-N-[4-methyl-3-[2-(2-pyridyl)ethylsulfamoyl]phenyl]acetamide (Compound 23, )

  • Structural Differences :
  • Pyridazinone core substituted with chloro and fluoro groups (vs. thiophen-2-yl in the target compound).
  • Acetamide linker connects to a sulfamoyl phenyl group with a pyridylethyl side chain.
    • Functional Implications :
  • Halogen substituents enhance electrophilicity and binding to hydrophobic pockets.
  • The sulfamoyl group may improve solubility or target sulfonamide-sensitive enzymes .

Compound from : 2-[2-Chloro-4-(6-oxo-1,4,5-trihydropyridazin-3-yl)phenoxy]-N-(2-{[(1-oxo-4-phenylthiazaperhydroin-7-yl)methyl]amino}ethyl)acetamide Structural Differences:

  • Chloro-substituted pyridazinone and a benzo-fused thiazaperhydroin group. Functional Implications:
  • The bulky thiazaperhydroin moiety may limit membrane permeability but enhance receptor specificity .

Comparative Table: Pyridazinone Analogs

Compound Pyridazinone Substituents Acetamide Linker Modifications Key Features
Target Compound 3-(Thiophen-2-yl) N-(2-(6-oxopyridazinyl)ethyl) Thiophene enhances π-π interactions
Compound 23 () 5-Chloro-4-fluoro N-(sulfamoylphenyl with pyridyl ethyl) Halogens increase reactivity
Compound 3-Chloro N-(thiazaperhydroin-modified ethyl) Bulky group for receptor specificity

Heterocyclic Acetamide Derivatives

Key Examples:

Benzothiazole Derivatives () :

  • Compound 5d : 2-(Benzo[d]thiazol-2-ylthio)-N-(spiro[indolin-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-yl)acetamide
  • Structural Differences :
  • Benzothiazole-thioether replaces pyridazinone; spirocyclic system adds rigidity.
  • Functional Implications :
  • Demonstrated anti-inflammatory and antibacterial activity, suggesting heterocycle-dependent efficacy .

Quinoxaline Derivatives (): Compound 4a: 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide

  • Structural Differences :
  • Quinoxaline core with pyrimidine-thioether substituents.
  • Functional Implications :
  • The extended π-system may improve DNA intercalation or kinase inhibition .

Comparative Table: Heterocyclic Acetamides

Compound Core Heterocycle Acetamide Modifications Biological Activity
Target Compound Pyridazinone Ethylpyridazinyl-thiophene linkage Unknown (structural analogies suggest enzyme inhibition)
Benzothiazole 5d () Benzothiazole-spirocyclic Thioether-spiroindoline Anti-inflammatory, antibacterial
Quinoxaline 4a () Quinoxaline-pyrimidine Thioether-pyrimidine Potential kinase/DNA targeting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-benzoylphenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-benzoylphenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

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